4-Bromo-3-(cyclopropylmethoxy)benzoic acid
Overview
Description
“4-Bromo-3-(cyclopropylmethoxy)benzoic acid” is a chemical compound with the molecular formula C11H11BrO3 . It has a molecular weight of 271.11 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H11BrO3/c12-9-5-8(11(13)14)3-4-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Scientific Research Applications
Molecular Reactivity and Properties : Yadav et al. (2022) conducted a detailed study on the structure and various molecular parameters of 4-bromo-3-(methoxymethoxy) benzoic acid. The study involved a vibrational analysis and assessment of chemical reactivity descriptors such as ionization energy, hardness, and electrophilicity. They also explored the molecule's non-linear optical properties by estimating its dipole moment, polarizability, and hyperpolarizability (Yadav et al., 2022).
Crystal Structure Analysis : A comparative study of the crystal structures of various bromo–hydroxy–benzoic acid derivatives, including 4-bromo-3-(methoxymethoxy)benzoic acid, was conducted by Suchetan et al. (2016). This research highlighted the formation of two-dimensional architectures through specific interactions like hydrogen bonds and π–π interactions (Suchetan et al., 2016).
Halogen Bonding in Bromobenzoic Acid : Raffo et al. (2016) studied the influence of methoxy-substituents on the strength of Br … Br type II halogen bonds in bromobenzoic acid. This research is crucial for understanding the intermolecular interactions and structural features in bromobenzoic acids (Raffo et al., 2016).
Synthesis of Pyrrole and Pyrrolidine Compounds : Mehta (2013) conducted research on the synthesis of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide, highlighting the chemical versatility of bromobenzoic acid derivatives (Mehta, 2013).
Synthesis of Methyl Ester Derivatives : Zha Hui-fang (2011) synthesized 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester from vanillin. This synthesis process highlights the potential for creating diverse derivatives of bromobenzoic acids (Zha Hui-fang, 2011).
Safety and Hazards
Properties
IUPAC Name |
4-bromo-3-(cyclopropylmethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c12-9-4-3-8(11(13)14)5-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXIYQNAAVSNCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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